4-(4-Methoxyphenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine
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Overview
Description
4-(4-Methoxyphenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a methoxyphenyl group, a morpholinopropoxy group, and a tetrahydro-2,6-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multiple steps. One common synthetic route includes the alkylation of 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methoxyphenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Methoxyphenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine stands out due to its unique combination of functional groups and the tetrahydro-2,6-naphthyridine core. This structural uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C22H29N3O3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[3-[[8-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,6-naphthyridin-3-yl]oxy]propyl]morpholine |
InChI |
InChI=1S/C22H29N3O3/c1-26-19-5-3-17(4-6-19)20-15-23-14-18-13-22(24-16-21(18)20)28-10-2-7-25-8-11-27-12-9-25/h3-6,13,16,20,23H,2,7-12,14-15H2,1H3 |
InChI Key |
INWLSQYDDFJBQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC3=CC(=NC=C23)OCCCN4CCOCC4 |
Origin of Product |
United States |
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